2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid
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Overview
Description
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid is an organic compound with the molecular formula C16H30O4S2 and a molecular weight of 350.537 g/mol This compound is characterized by the presence of two ethylsulfanylpropyl groups attached to a hexanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid typically involves the reaction of hexanedioic acid with 3-ethylsulfanylpropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl groups can participate in redox reactions, influencing cellular processes. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(3-methylsulfanylpropyl)hexanedioic acid
- 2,5-Bis(3-ethylsulfanylbutyl)hexanedioic acid
- 2,5-Bis(3-ethylsulfanylpropyl)pentanedioic acid
Uniqueness
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid is unique due to the specific arrangement of its ethylsulfanylpropyl groups and hexanedioic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
6633-98-3 |
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Molecular Formula |
C16H30O4S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,5-bis(3-ethylsulfanylpropyl)hexanedioic acid |
InChI |
InChI=1S/C16H30O4S2/c1-3-21-11-5-7-13(15(17)18)9-10-14(16(19)20)8-6-12-22-4-2/h13-14H,3-12H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
XKHASJBJOUTTIS-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCC(CCC(CCCSCC)C(=O)O)C(=O)O |
Origin of Product |
United States |
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